molecular formula C22H28N2O2 B2774386 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide CAS No. 953915-19-0

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Cat. No.: B2774386
CAS No.: 953915-19-0
M. Wt: 352.478
InChI Key: CRMPQLFSLBRONS-UHFFFAOYSA-N
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Description

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound with the molecular formula C22H28N2O2 and a molecular weight of 352.478.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves the reaction of 3-phenylpropanoic acid with 3-(2-phenylmorpholino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpropanamide
  • N-(2-phenylmorpholino)propanamide
  • 3-phenylpropanamide

Uniqueness

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and morpholino groups in the molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(13-12-19-8-3-1-4-9-19)23-14-7-15-24-16-17-26-21(18-24)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMPQLFSLBRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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